8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C25H35N7O3 and its molecular weight is 481.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione is a purine derivative known for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a purine core with various substituents that enhance its biological interactions. The chemical formula is C27H33N6O2, with a molecular weight of approximately 473.6 g/mol. Its structure includes a benzylpiperazine moiety and a morpholine group, which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C27H33N6O2 |
Molecular Weight | 473.6 g/mol |
Purity | ≥98% (HPLC) |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release and receptor activation.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes related to metabolic pathways, which can affect cell proliferation and apoptosis.
- Cell Signaling Interference : By interacting with signaling molecules, it may alter pathways associated with inflammation and cancer progression.
Therapeutic Applications
The compound has been investigated for several therapeutic applications, primarily due to its potential neuropharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects through modulation of serotonin receptors.
- Antitumor Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
- Cognitive Enhancement : Its interaction with neurotransmitter systems may also suggest cognitive-enhancing properties.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has shown that the compound inhibits the growth of certain cancer cell lines, suggesting its potential as an antitumor agent. For example, a study demonstrated that it reduced cell viability in breast cancer cells by inducing apoptosis.
- Animal Models : In rodent models, administration of the compound resulted in significant improvements in depressive-like behaviors compared to control groups, supporting its potential use as an antidepressant.
- Mechanistic Studies : Detailed mechanistic studies using receptor binding assays revealed that the compound has a high affinity for serotonin receptors, which may explain its mood-enhancing effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-benzyl-1-(2-cyclohexylethyl)-8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Benzyl and diazepan moieties | Antitumor |
8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Diazepan substitution | Neurotransmitter modulation |
7-benzyl-8-(3-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione | Additional benzyl substitution | Dipeptidyl peptidase IV inhibition |
This table highlights how variations in substituents can influence biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N7O3/c1-27-23-22(24(33)28(2)25(27)34)32(13-12-29-14-16-35-17-15-29)21(26-23)19-31-10-8-30(9-11-31)18-20-6-4-3-5-7-20/h3-7H,8-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPPQVZOICBVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.